Esaprazole is a novel antiulcer compound []. While structurally similar to benzimidazoles like Omeprazole, Pantoprazole, and Rabeprazole, it exhibits distinct biological activities []. Esaprazole demonstrates significant inhibitory effects on gastric acid secretion, making it a subject of interest in ulcer research [, ].
This optimized synthetic route offers an industrially viable alternative to the traditional vacuum distillation method, facilitating easier purification through recrystallization [].
While the provided papers don't detail specific molecular structure data for Esaprazole, they highlight its structural similarity to benzimidazoles []. Molecular force field calculations using FieldAlign2.1.1, based on models generated from Omeprazole, Pantoprazole, and Rabeprazole using FieldTemplater2.2.0, confirm this similarity, suggesting comparable bioactivities [].
Esaprazole's primary mechanism of action involves the inhibition of gastric acid secretion [, , ]. It exerts its effects by interacting with the cholinergic parasympathetic pathway, influencing both direct and indirect mechanisms []. Research suggests that Esaprazole:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6